

Evaluating the Selectivity Profile of BMS-986115: A Comparative Guide

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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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For Researchers, Scientists, and Drug Development Professionals

BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. As a pan-Notch inhibitor, it targets all four Notch receptors (Notch1, Notch2, Notch3, and Notch4), making it a subject of interest for therapeutic intervention in cancers where Notch signaling is aberrantly activated. This guide provides a comparative analysis of the selectivity profile of **BMS-986115** against other gamma-secretase inhibitors, supported by available experimental data.

On-Target Selectivity: Inhibition of Notch Receptors

BMS-986115 has been shown to be a potent inhibitor of Notch signaling with low nanomolar efficacy. The primary mechanism of action involves binding to gamma-secretase and blocking the proteolytic cleavage of the Notch intracellular domain (NICD), which in turn prevents the transcription of Notch-regulated genes.

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of **BMS-986115** and other notable gamma-secretase inhibitors against Notch receptors. It is important to note that these values are derived from various studies and experimental conditions, which may not allow for a direct, precise comparison.

Compound	Target	IC50 (nM)	Assay Type	Source
BMS-986115	Notch1	7.8	Not Specified	--INVALID-LINK--
Notch3	8.5	Not Specified	--INVALID-LINK--	
BMS-906024 (AL101)	Pan-Notch	Low nM	Cellular Reporter Assays	
Nirogacestat (PF-03084014)	Gamma-Secretase	6.2	Cell-free	--INVALID-LINK--
RO4929097	Notch	5	Cellular Reporter Assay	--INVALID-LINK--
Crenigacestat (LY3039478)	Notch	~1	Various tumor cell lines	--INVALID-LINK--

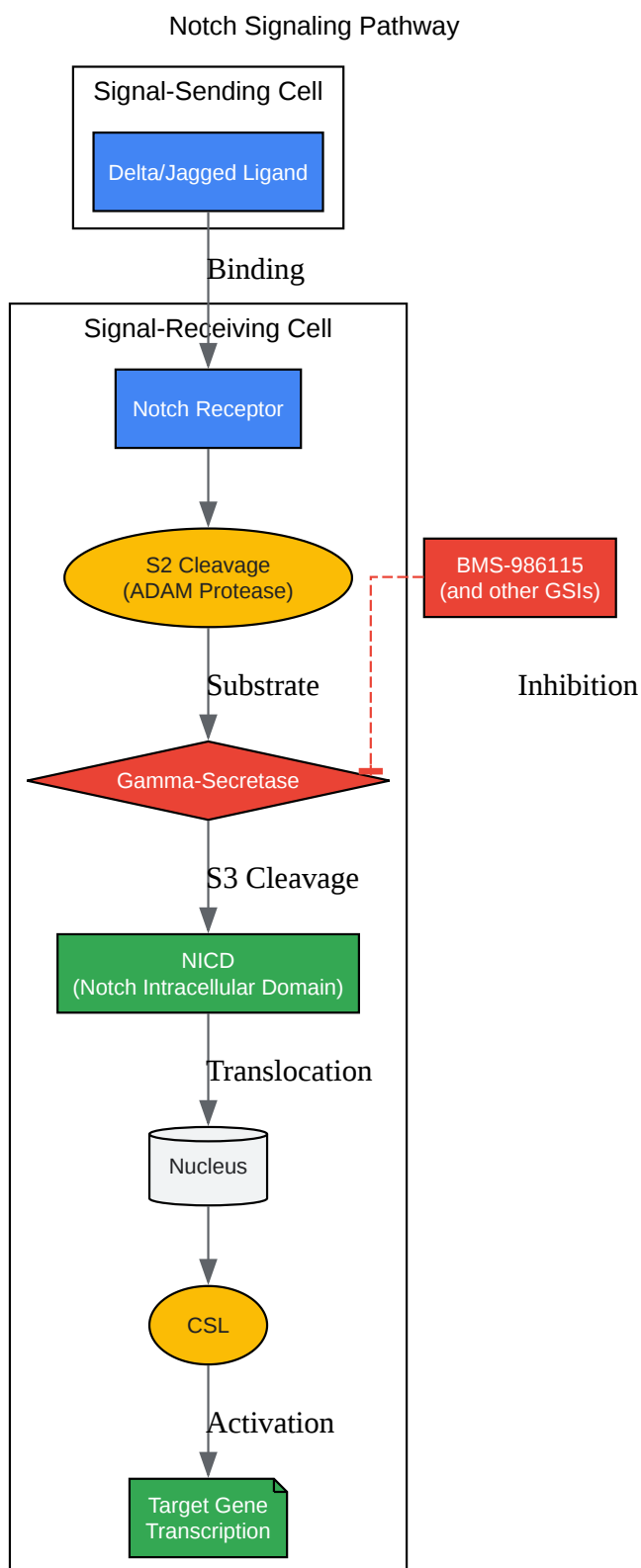
Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for **BMS-986115** against a broad panel of kinases and other enzymes is not publicly available at the time of this review. Such data is critical for a thorough assessment of its therapeutic window and potential side effects.

For comparison, the gamma-secretase inhibitor RO4929097 has been reported to have a greater than 100-fold selectivity against a panel of 75 other proteins, including receptors, ion channels, and enzymes. However, the specific data from this screening is not detailed in the available literature. The absence of similar comprehensive data for **BMS-986115** and other comparators limits a direct comparison of their off-target activities.

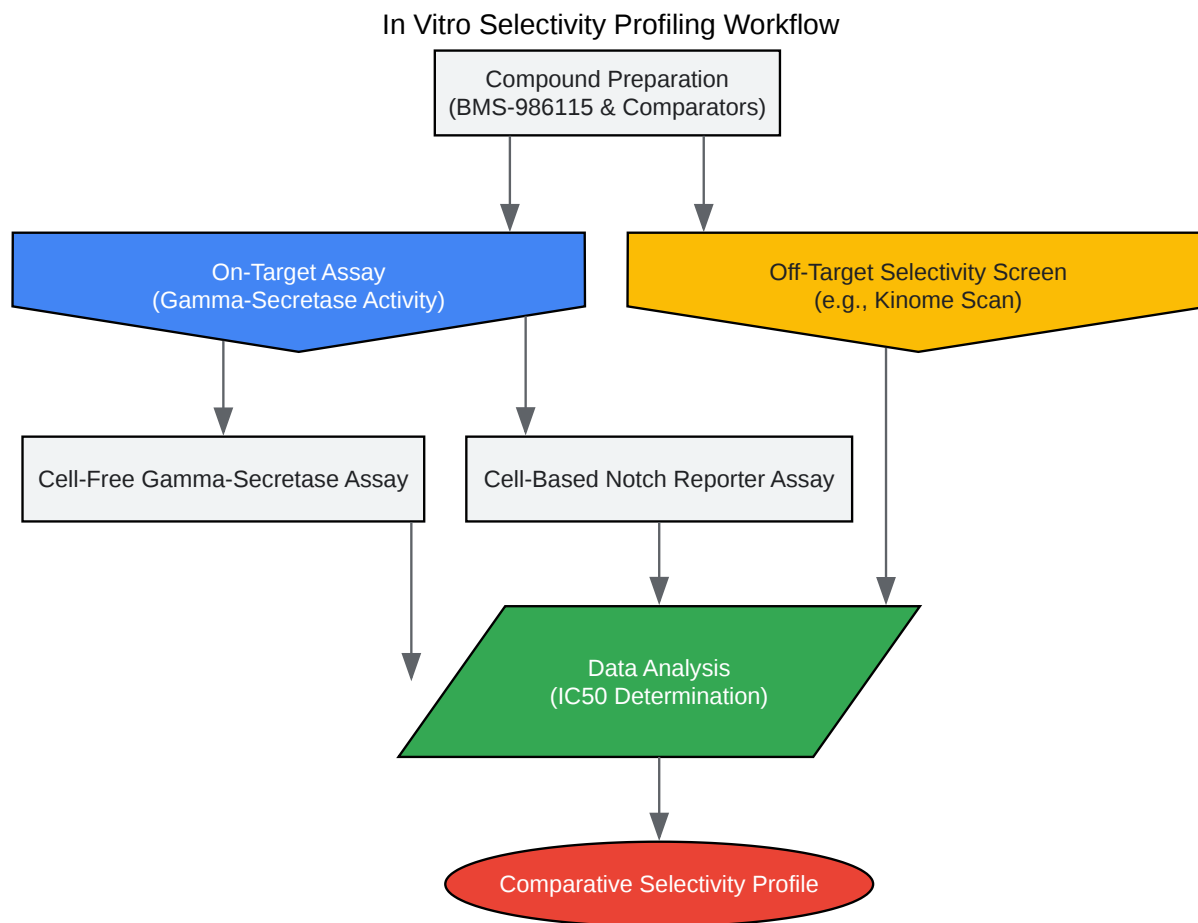
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.



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Caption: The Notch signaling pathway and the inhibitory action of **BMS-986115**.



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Caption: A generalized workflow for evaluating the selectivity of gamma-secretase inhibitors.

Experimental Protocols

Detailed experimental protocols for the specific assays used to derive the IC₅₀ values for **BMS-986115** are not publicly available. However, a general methodology for a gamma-secretase activity assay is described below.

General Gamma-Secretase Epsilon-Cleavage Assay Protocol

This cell-based assay is a sensitive method to determine the initial cleavage of a gamma-secretase substrate.

- Cell Culture and Transfection:
 - HEK293 cells with a stably integrated luciferase reporter under the control of a tetracycline-inducible operator element (HTL cells) are used.
 - These cells are engineered to express a gamma-secretase substrate (e.g., C99, the C-terminal fragment of APP) fused to a transcriptional activator (e.g., rTA).
 - Cells are cultured in DMEM supplemented with 10% FBS.
 - For transfection experiments, cells are seeded in 24-well plates and transfected with the desired plasmids using a suitable transfection reagent.
- Compound Treatment:
 - One day after seeding or transfection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **BMS-986115**) or vehicle control.
- Luciferase Reporter Assay:
 - After a 24-hour incubation with the compound, the cells are lysed.
 - The luciferase activity in the cell lysate is measured using a luminometer. The firefly luciferase signal represents the gamma-secretase cleavage activity, while a co-transfected Renilla luciferase can be used for normalization.
- Data Analysis:
 - The relative luciferase units (RLU) are plotted against the compound concentration.
 - The IC₅₀ value, the concentration at which 50% of the gamma-secretase activity is inhibited, is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic model).

Conclusion

BMS-986115 is a potent pan-Notch inhibitor that effectively blocks the gamma-secretase-mediated Notch signaling pathway. While on-target potency data is available, a comprehensive and comparative off-target selectivity profile is lacking in the public domain. This information is essential for a complete understanding of its therapeutic potential and safety profile. Further studies disclosing a broad selectivity screen of **BMS-986115** against a panel of kinases and other relevant enzymes would be highly valuable for the research and drug development community. The provided signaling pathway and experimental workflow diagrams offer a conceptual framework for understanding the mechanism and evaluation of this class of inhibitors.

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